5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure with a carbonitrile group at the 3-position and a keto group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-formyl-1,3-cyclohexanedione with suitable amines under acidic or basic conditions . The reaction conditions often involve refluxing in ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The carbonitrile group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile: Similar structure but with the carbonitrile group at the 2-position.
5-Oxo-hexahydroquinoline: Lacks the carbonitrile group but has a similar quinoline core.
Uniqueness
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the specific positioning of the carbonitrile group, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13/h4,6H,1-3H2 |
InChI Key |
PBBXKVVQXIIKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C#N)C(=O)C1 |
Origin of Product |
United States |
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